molecular formula C10H5ClN2 B13671044 8-Chloroisoquinoline-3-carbonitrile

8-Chloroisoquinoline-3-carbonitrile

Cat. No.: B13671044
M. Wt: 188.61 g/mol
InChI Key: OTVALBCWUNEJAV-UHFFFAOYSA-N
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Description

8-Chloroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of isoquinoline with phosphorus oxychloride (POCl3) and subsequent treatment with sodium cyanide (NaCN) under controlled conditions .

Industrial Production Methods: Industrial production methods for 8-Chloroisoquinoline-3-carbonitrile often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloroisoquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: Research is ongoing into its potential as a pharmacophore for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Chloroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, such as kinases, which play a role in cell signaling pathways. The cyano group at the 3-position and the chloro group at the 8-position contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Chloroisoquinoline-8-carbonitrile
  • 8-Hydroxyquinoline
  • Quinoline-3-carbonitrile

Comparison: 8-Chloroisoquinoline-3-carbonitrile is unique due to the specific positioning of the chloro and cyano groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research .

Properties

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

IUPAC Name

8-chloroisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H5ClN2/c11-10-3-1-2-7-4-8(5-12)13-6-9(7)10/h1-4,6H

InChI Key

OTVALBCWUNEJAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Cl)C#N

Origin of Product

United States

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